2-(2-Nitrophenyl)imidazo[1,2-a]pyridine
Overview
Description
2-(2-Nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a nitrophenyl substituent at the 2-position. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse pharmacological and biological activities. The imidazo[1,2-a]pyridine scaffold is significant in medicinal chemistry due to its presence in various therapeutic agents, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic drugs .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been synthesized and studied for their potential as covalent inhibitors . The synthesis of these compounds often involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been found to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Pharmacokinetics
A related compound, nd-09759, was found to have a maximum serum drug concentration (cmax) of 29 µg/ml and a half-life of 201 hours at a dosage of 30 mg/kg mouse body weight .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been found to exhibit significant anticancer activity in various human cancer cell lines .
Action Environment
It is known that the synthesis and stability of imidazo[1,2-a]pyridine derivatives can be influenced by various factors, including the reaction conditions and the presence of catalysts .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry . They have been used in radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown significant antiproliferative activity against breast cancer cell lines
Molecular Mechanism
Imidazo[1,2-a]pyridines have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One efficient method includes the reaction of 2-aminopyridine with 2-nitrobenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another approach involves the use of iodine-mediated oxidative coupling between 2-aminopyridine and aromatic terminal alkynes .
Industrial Production Methods: Industrial production of this compound may utilize scalable multicomponent reactions that offer high atom economy and operational simplicity. These methods often employ environmentally benign solvents and catalysts to ensure a clean reaction profile and tolerance of various functional groups .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the imidazo[1,2-a]pyridine core, particularly at the 3-position.
Cyclization: The compound can participate in cyclization reactions to form fused heterocycles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products:
Reduction: 2-(2-Aminophenyl)imidazo[1,2-a]pyridine.
Substitution: Halogenated derivatives of this compound.
Cyclization: Fused imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(2-Nitrophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly against breast cancer cells.
Industry: Utilized in the development of optoelectronic devices and sensors due to its luminescent properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the nitrophenyl substituent.
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine: A similar compound with the nitrophenyl group at the 4-position.
Imidazo[1,2-a]pyrazine: A related compound with a pyrazine ring instead of a pyridine ring.
Uniqueness: 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential as a pharmacologically active compound .
Properties
IUPAC Name |
2-(2-nitrophenyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)12-6-2-1-5-10(12)11-9-15-8-4-3-7-13(15)14-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBSXWZAGZBRTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732647 | |
Record name | 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126267-63-8 | |
Record name | 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What are the key structural features of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine and its derivatives that enable their unique reactivity?
A: The presence of the nitro group on the phenyl ring, adjacent to the imidazo[1,2-a]pyridine moiety, is crucial. This arrangement enables intramolecular cyclization reactions under specific conditions. For instance, reductive cyclization with triethyl phosphite leads to the formation of novel indolic structures. [, ] This reactivity stems from the ability of the nitro group to participate in reductive transformations and form new carbon-nitrogen bonds.
Q2: How does the reaction with triethyl phosphite differ in this compound compared to similar systems?
A: In this compound, the reductive cyclization with triethyl phosphite preferentially leads to carbon insertion at a specific site, rather than reacting with the nitrogen at the 1-position of the imidazole ring. [] This regioselectivity is noteworthy and suggests a unique reaction pathway dictated by the specific arrangement of the nitrophenyl and imidazo[1,2-a]pyridine units.
Q3: Beyond reductive cyclization, what other transformations can this compound derivatives undergo?
A: Derivatives like 2-(2-azidophenyl)imidazo[1,2-a]pyridines can undergo both thermolysis and photolysis. [] These processes generate a diverse range of heterocyclic structures, including indoles, cinnolines, and benzofurans. This highlights the versatility of these compounds as building blocks in the synthesis of diverse and complex molecules.
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